Benzaldehyde, 3-hydroxy-4-methoxy-, oxime
Overview
Description
Benzaldehyde, 3-hydroxy-4-methoxy-, also known as Isovanillin, is a derivative of vanillin . It has a molecular formula of C8H8O3 and a molecular weight of 152.1473 .
Synthesis Analysis
The synthesis of Benzaldehyde, 3-hydroxy-4-methoxy-, involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline . Another method involves converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde .Molecular Structure Analysis
The molecular structure of Benzaldehyde, 3-hydroxy-4-methoxy-, can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 .Chemical Reactions Analysis
Benzaldehyde, 3-hydroxy-4-methoxy-, reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide . It also undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .Physical And Chemical Properties Analysis
Benzaldehyde, 3-hydroxy-4-methoxy-, has a molecular weight of 152.1473 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Conformational and Spectroscopic Studies
Benzaldehyde, 3-hydroxy-4-methoxy-, oxime, along with its derivatives, has been studied for its conformational, spectroscopic, optical, physicochemical properties, and molecular docking capabilities. The studies involve the analysis of molecular stability through hyper-conjugative interactions and charge delocalization using natural bond orbital analysis. These analyses provide insights into the physical and chemical characteristics of the molecule, which are essential for various scientific applications (Kaya, Kucuk, & Kaya, 2018).
Applications in Analytical Chemistry
One of the significant applications of benzaldehyde, 3-hydroxy-4-methoxy-, oxime is in the spectrophotometric determination of elements like cerium (IV). The compound forms a colored complex with Ce(IV), which can be used for its quantitative analysis in various samples, indicating its importance in analytical chemistry (Patil, Lokhande, Janwadkar, Yadav, & Patil, 2015).
Nonlinear Optical (NLO) Properties
The nonlinear optical properties of this compound are of considerable interest. Studies have demonstrated the potential of benzaldehyde, 3-hydroxy-4-methoxy-, oxime derivatives in the field of nonlinear optics, highlighting their utility in the development of optical materials (Venkataramanan, Uchil, & Bhat, 1994).
Molecular Structure and Vibrational Spectral Studies
The molecular structure and vibrational spectral properties of benzaldehyde, 3-hydroxy-4-methoxy-, oxime and its derivatives are extensively studied using various spectroscopic techniques. These studies provide valuable information about the compound's molecular behavior, which is crucial for its application in material science and molecular engineering (Yadav, Sharma, & Kumar, 2018).
Synthesis and Chemical Reactions
The compound's synthesis and its chemical reactions are also areas of research interest. For example, its synthesis using Iron(III) Chloride as a catalyst has been studied, showcasing its potential in organic synthesis (Hong-ping, 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
5-(hydroxyiminomethyl)-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFECAPSGCJMTFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402489 | |
Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |
CAS RN |
51673-94-0 | |
Record name | Benzaldehyde, 3-hydroxy-4-methoxy-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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